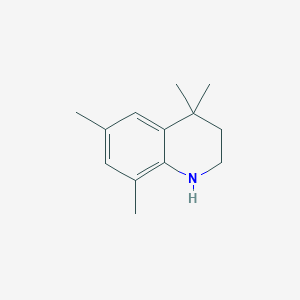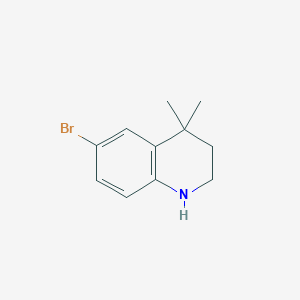
4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, characterized by the presence of four methyl groups at positions 4, 4, 6, and 8, and a partially saturated ring at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Vilsmeier-Haack formylation reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline bearing an unsubstituted benzene ring proceeds with the formation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde as the only product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be efficient and environmentally benign .
Análisis De Reacciones Químicas
Types of Reactions
4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, fully saturated quinoline derivatives, and other functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as an inhibitor of gluconate 2-dehydrogenase and as a progesterone antagonist . These interactions can lead to various biological effects, including antiallergic and antiarthritic activities.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-: This compound shares a similar structure but differs in the position of the methyl groups and the degree of saturation.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another similar compound with different methyl group positions.
Uniqueness
4,4,6,8-Tetramethyl-2,3-dihydro-1H-quinoline is unique due to its specific methyl group positions and the partially saturated ring, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4,4,6,8-tetramethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-7-10(2)12-11(8-9)13(3,4)5-6-14-12/h7-8,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSXYGXEXUAWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCN2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B7967413.png)
![1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane](/img/structure/B7967419.png)
![1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone](/img/structure/B7967427.png)
![N-Methyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7967435.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B7967441.png)
![8-(2-Methoxyethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B7967450.png)

![7-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B7967486.png)



![6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
